molecular formula C13H13BO2 B6150649 {2-methyl-[1,1'-biphenyl]-3-yl}boronic acid CAS No. 1899060-83-3

{2-methyl-[1,1'-biphenyl]-3-yl}boronic acid

Cat. No. B6150649
CAS RN: 1899060-83-3
M. Wt: 212.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “{2-methyl-[1,1’-biphenyl]-3-yl}boronic acid” is a type of boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of {2-methyl-[1,1’-biphenyl]-3-yl}boronic acid, focusing on six unique applications:

Synthesis of Pharmaceuticals

{2-methyl-[1,1’-biphenyl]-3-yl}boronic acid is widely used in the synthesis of various pharmaceuticals. Its ability to form stable carbon-boron bonds makes it a valuable intermediate in the creation of complex organic molecules. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing biaryl structures found in many drugs .

Development of Sensors

Boronic acids, including {2-methyl-[1,1’-biphenyl]-3-yl}boronic acid, are employed in the development of sensors for detecting sugars, anions, and other biologically relevant molecules. These sensors exploit the reversible covalent bonding between boronic acids and diols, enabling the detection of glucose and other saccharides in medical diagnostics .

Catalysis in Organic Reactions

This boronic acid derivative is used as a catalyst in various organic reactions. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic compounds. Its role in palladium-catalyzed cross-coupling reactions is particularly noteworthy .

Material Science and Polymer Chemistry

In material science, {2-methyl-[1,1’-biphenyl]-3-yl}boronic acid is utilized to create advanced polymers and materials. It can be incorporated into polymer backbones to enhance properties such as thermal stability, mechanical strength, and chemical resistance. These materials have applications in coatings, adhesives, and electronic devices .

Biological Labeling and Imaging

The compound is also used in biological labeling and imaging techniques. Its ability to bind selectively to certain biomolecules makes it a useful tool for tagging proteins, nucleic acids, and other cellular components. This application is crucial for studying biological processes and developing diagnostic tools .

Development of Therapeutics

{2-methyl-[1,1’-biphenyl]-3-yl}boronic acid is being explored for its potential in developing new therapeutics. Its unique chemical properties allow it to interact with biological targets in ways that traditional organic molecules cannot. This has led to research into its use in creating novel drugs for treating diseases such as cancer and diabetes .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bond forming reactions, and the targets are typically various organic compounds.

Mode of Action

Boronic acids are known to participate in the suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an organohalide in the presence of a palladium catalyst.

Biochemical Pathways

Boronic acids are known to be involved in various chemical reactions, including the suzuki-miyaura cross-coupling . These reactions can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s worth noting that the stability of boronic acids and their esters can be influenced by ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

As a participant in the suzuki-miyaura cross-coupling reactions , this compound can contribute to the synthesis of various organic compounds. The resulting compounds could have various effects depending on their structure and properties.

Action Environment

The action of {2-methyl-[1,1’-biphenyl]-3-yl}boronic acid can be influenced by environmental factors such as pH. For instance, the hydrolysis of boronic acids and their esters is known to be influenced by pH, with the rate of reaction considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {2-methyl-[1,1'-biphenyl]-3-yl}boronic acid involves the Suzuki-Miyaura cross-coupling reaction between 2-methylbiphenyl-3-boronic acid and iodobenzene.", "Starting Materials": [ "2-methylbiphenyl-3-boronic acid", "iodobenzene", "palladium catalyst", "base", "solvent" ], "Reaction": [ "Dissolve 2-methylbiphenyl-3-boronic acid and iodobenzene in a suitable solvent.", "Add a palladium catalyst and a base to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Cool the reaction mixture and filter off the solid product.", "Wash the solid product with a suitable solvent and dry it under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure {2-methyl-[1,1'-biphenyl]-3-yl}boronic acid." ] }

CAS RN

1899060-83-3

Product Name

{2-methyl-[1,1'-biphenyl]-3-yl}boronic acid

Molecular Formula

C13H13BO2

Molecular Weight

212.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.